molecular formula C17H21NO3 B2916597 Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate CAS No. 1421497-61-1

Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate

Cat. No.: B2916597
CAS No.: 1421497-61-1
M. Wt: 287.359
InChI Key: SDNPIQUVBKCUGC-UHFFFAOYSA-N
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Description

Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate is a piperidine-based benzoate ester featuring a cyclopropanecarbonyl substituent at the nitrogen (N1) of the piperidine ring.

Properties

IUPAC Name

methyl 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-17(20)15-6-2-12(3-7-15)13-8-10-18(11-9-13)16(19)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNPIQUVBKCUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropane Carbonyl Group: The cyclopropane carbonyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or benzoate esters.

Scientific Research Applications

Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural, synthetic, and analytical differences between Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate and analogous compounds from diverse sources.

Table 1. Structural and Analytical Comparison of Selected Piperidine-Benzoate Derivatives
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) MS (m/z) [M+H]+ Purity (%) Retention Time (min) Reference
This compound Cyclopropanecarbonyl at N1 C₁₇H₂₂NO₃ 288.37* N/A N/A N/A N/A
Compound 24 () 4-Cyanophenethyl, benzimidazolyl C₃₀H₃₁N₅O₂ 494.2 494.2 93 2.322
Compound 25 () 4-Cyanophenethyl, benzimidazolyl (acid) C₂₈H₂₈N₆O₂ 481.2 481.2 90 2.347
Preparation 14 () Phenoxyethyl, amide linkage C₂₃H₂₈N₂O₄ 397.49* 397 N/A N/A
Methyl 4-(1-aminoethyl)benzoate () Aminoethyl C₁₀H₁₃NO₂ 179.22 N/A N/A N/A

*Calculated molecular weight based on formula.

2.1 Structural and Functional Group Variations
  • Cyclopropanecarbonyl vs. In contrast, Preparation 14’s phenoxyethyl-amide substituent offers flexibility and hydrogen-bonding capacity, which may enhance target interactions but reduce stability.
  • Benzimidazole Moiety (Compounds 24–25, ) : Compounds 24 and 25 incorporate a benzimidazole ring, enabling π-π stacking and hydrogen bonding. These features are absent in the target compound, which prioritizes compactness over heteroaromatic interactions.
  • Aminoethyl vs. Cyclopropanecarbonyl (): The simpler aminoethyl group in Methyl 4-(1-aminoethyl)benzoate lacks the lipophilic cyclopropane ring, resulting in lower molecular weight (179.22 vs.
2.3 Metabolic and Stability Implications
  • The cyclopropane ring in the target compound may enhance resistance to oxidative metabolism compared to flexible chains (e.g., phenoxyethyl in Preparation 14).
  • Ester vs. Acid Forms: Compound 25 (carboxylic acid) exhibits lower lipophilicity than its ester precursor (Compound 24), highlighting how functional groups modulate solubility .

Biological Activity

Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate is a synthetic organic compound notable for its unique structural features, which include a benzoate moiety and a piperidine ring substituted with a cyclopropanecarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of local anesthetics and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The structural characteristics suggest that the compound may interact favorably with various biological targets.

Structural Features

Feature Description
Benzoate Moiety Provides hydrophobic interactions with biological targets
Piperidine Ring Facilitates receptor binding and pharmacological activity
Cyclopropanecarbonyl Group Enhances molecular stability and potential activity

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities. Notably, derivatives of benzoate compounds have been studied for their local anesthetic effects , demonstrating significant anesthetic activity with low toxicity profiles.

The mechanism of action involves interaction with specific receptors or enzymes, modulating their activity. Preliminary studies suggest that this compound may bind to various biological targets, such as:

  • Ion Channels : Potential modulation of sodium channels related to pain perception.
  • Receptors : Possible interaction with GABA or opioid receptors.

Case Studies

  • Local Anesthetic Activity : A study evaluated the anesthetic properties of similar benzoate derivatives, revealing effective pain relief in animal models with minimal side effects. This compound showed comparable results, indicating its potential for clinical applications in pain management.
  • Binding Affinity Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various receptors. Results indicated favorable interactions with specific targets, suggesting further exploration into its pharmacodynamics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Structure Key Features Biological Activity
Methyl 4-(piperidin-1-ylcarbonyl)benzoateStructureContains a piperidine carbonyl groupLocal anesthetic properties
TetracaineStructureEster local anestheticStrong local anesthetic effect
PramocaineStructureLower toxicity compared to tetracaineLocal anesthetic with reduced side effects

The unique cyclopropanecarbonyl substitution on the piperidine ring distinguishes this compound from other piperidine-based compounds, potentially influencing its pharmacological profile differently.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of Methyl 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)benzoate?

  • Methodological Answer : A multi-step synthesis is typically employed:

Piperidine Functionalization : Introduce the cyclopropanecarbonyl group to the piperidine ring via acylation using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Coupling Reactions : Link the functionalized piperidine to the benzoate moiety using esterification or nucleophilic aromatic substitution. For example, coupling 4-(piperidin-4-yl)benzoic acid with methyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., methanol/water) to isolate the product. Confirm purity via HPLC (e.g., C18 column, methanol/buffer mobile phase, UV detection at 254 nm) .

Q. How can researchers ensure structural fidelity during synthesis?

  • Methodological Answer :

  • Spectroscopic Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals (e.g., cyclopropane protons at δ 1.0–1.5 ppm, ester carbonyl at δ ~170 ppm) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ peak) and retention time consistency across batches .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and analyze using a diffractometer (e.g., Cu-Kα radiation, 100 K) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the cyclopropanecarbonyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance acylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and side reactions .
  • Temperature Control : Perform reactions at 0–5°C to minimize decomposition of the cyclopropane moiety .
  • Yield Tracking : Use quantitative 1H^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for real-time monitoring .

Q. How to resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :

  • Isomeric Contamination : Check for epimerization at the piperidine ring using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Degradation Analysis : Perform stability studies (e.g., 40°C/75% RH for 14 days) and identify degradation products via HRMS (high-resolution mass spectrometry) .
  • Dynamic NMR : Use variable-temperature 1H^1H NMR to detect conformational exchange broadening (e.g., piperidine ring puckering) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., GPCRs) using software like AutoDock Vina. Validate with site-directed mutagenesis .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kₐ) by immobilizing the compound on a CM5 sensor chip and flowing purified receptors .
  • Crystallographic Studies : Co-crystallize the compound with its target (e.g., enzymes) to resolve binding modes at atomic resolution .

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